2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

aminopeptidase enzyme kinetics opium poppy latex

Assay failure from wrong Tyr-pNA substrate wastes resources. N-blocked analogs (Bz-Tyr-pNA) resist aminopeptidases and require DMSO, leading to precipitation artifacts. H-Tyr-pNA solves both constraints: • Free α-amine enables dual aminopeptidase (Km 0.261 mM) + chymotrypsin detection in one well • Aqueous solubility ≥25 mg/mL eliminates organic co-solvent artifacts • 96-well compatible; read at 405 nm for IC50 determination ≥98% purity, ambient shipping. Also validated for tyrosinase activity assays.

Molecular Formula C15H15N3O4
Molecular Weight 301.30 g/mol
Cat. No. B12511248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
Molecular FormulaC15H15N3O4
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O
InChIInChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)
InChIKeyTVHHNERSENUVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-pNA: Chemistry and Baseline Properties


2-Amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide, commonly designated H-Tyr-pNA or L-Tyrosine 4-nitroanilide (CAS 52551-07-2), is a single-amino-acid chromogenic substrate built from L-tyrosine and p-nitroaniline . It belongs to the amino acid p-nitroanilide class and serves as a colorimetric probe for exopeptidase and endopeptidase activity. The free α-amino group distinguishes it from N-blocked analogs such as Bz-Tyr-pNA and Ac-Tyr-pNA, enabling dual use with both aminopeptidases and chymotrypsin-like serine proteases .

Chromogenic substrate for exo- and endopeptidase activity assays
Free α-amine enables dual aminopeptidase and serine protease detection
Aqueous-soluble; avoids organic co-solvent requirement in DMSO-free protocols

Procurement Risks of Generic Tyrosine p-Nitroanilide Substitution


Although multiple tyrosine–p-nitroanilide conjugates are marketed as “chymotrypsin substrates,” their N-terminal protection state dictates enzyme compatibility and solvent requirements. Blocked substrates such as Bz-Tyr-pNA resist aminopeptidase cleavage and often necessitate organic co-solvents, whereas the free-amine H-Tyr-pNA is hydrolyzed by both aminopeptidases and serine proteases under aqueous conditions . Direct substitution without verifying the N-terminal status therefore risks assay failure when the target enzyme is an exopeptidase or when the protocol forbids dimethyl sulfoxide.

Solvent mismatch N-blocked analogs (Bz-Tyr-pNA) typically require organic co-solvent; may not suit aqueous-only assay protocols.
Enzyme coverage gap N-blocked substrates are inactive toward aminopeptidases; direct substitution risks false negatives for exopeptidase targets.
Specification variability Bz-Tyr-pNA often lacks optical rotation specification and has wider purity windows, potentially affecting kinetic reproducibility.

Quantitative Differentiation Evidence for H-Tyr-pNA


Aminopeptidase Activity vs. Aliphatic Substrates

In a direct comparison using opium poppy latex aminopeptidases, H-Tyr-pNA (L-Tyr-p-NA) exhibited a specific activity of 0.259 mkat/mg, statistically indistinguishable from the aromatic counterpart L-Phe-p-NA (0.272 mkat/mg) and markedly higher than aliphatic substrates. The apparent Km was 0.261 mM for H-Tyr-pNA, intermediate between L-Leu-p-NA (0.123 mM) and L-Phe-p-NA (0.317 mM) . This places H-Tyr-pNA among the highest-activity aromatic substrates for this enzyme class, whereas N-blocked analogs such as Bz-Tyr-pNA show no aminopeptidase turnover .

Aminopeptidase Activity
Head-to-head
Specific activity 0.259 mkat/mg, ~95% of L-Phe-p-NA; Km 0.261 mM
Supports high-activity aromatic aminopeptidase substrate use
Reported from opium poppy latex vesicle proteins, pH 6.0–6.5
aminopeptidase enzyme kinetics opium poppy latex

Aqueous Solubility Advantage Over Benzoyl-Tyrosine-pNA

Bz-Tyr-pNA requires organic co-solvent for chymotrypsin assays, whereas the acetyl analog Ac-Tyr-pNA functions in purely aqueous buffers . H-Tyr-pNA, bearing a protonatable free amine, exhibits even greater aqueous solubility and is routinely prepared as a 10 mM stock in DMSO-free aqueous buffer at slightly acidic pH . The estimated water solubility of Bz-Tyr-pNA is only ~3.3 mg/L (WSKOW estimate) , while H-Tyr-pNA achieves at least 25 mg/mL in water .

Aqueous Solubility
Reported
≥25 mg/mL vs Bz-Tyr-pNA ~3.3 mg/L (>7,500-fold higher)
Enables DMSO-free, high-concentration assay formats
Bz-Tyr-pNA value from WSKOW model; confirm experimentally
solubility assay compatibility chymotrypsin

Dual Specificity for Aminopeptidase and Serine Protease

A panel of 13 amino acid p-nitroanilides was screened against recombinant aminopeptidase B from Aspergillus niger. Tyr-pNA was among the actively hydrolyzed substrates, alongside Arg-pNA, Lys-pNA, and Leu-pNA . In parallel, H-Tyr-pNA is a recognized substrate for chymotrypsin and trypsin . No single N-blocked analog (e.g., Bz-Tyr-pNA, Ac-Tyr-pNA, Suc-Leu-Leu-Val-Tyr-pNA) can report on both aminopeptidase and endopeptidase activity in the same assay format.

Dual Specificity
Class-level
Active toward aminopeptidase B and chymotrypsin/trypsin; N-blocked analogs limited to one class
Enables single-substrate exo- and endopeptidase screening
Enzyme panel context; verify with target protease
aminopeptidase B serine protease substrate profiling

Quality Control Specifications and Purity Standards

Commercial H-Tyr-pNA is supplied with a defined optical rotation of [α]D20 = +146.4 ± 4° (C=1 in 80% AcOH) and a purity of ≥99% (HPLC) with controlled free p-nitroaniline residue . In contrast, many in-class substrates such as Bz-Tyr-pNA and Ac-Tyr-pNA are frequently offered without comparable enantiomeric purity certificates or with wider specification windows, introducing lot-to-lot variability in kinetic assays.

QC Specifications
Data to verify
[α]D20 = +146.4 ± 4°, purity ≥99% (HPLC), free pNA controlled
Tight specification supports lot-to-lot kinetic consistency
Supplier CoA data; independent verification recommended
quality control optical rotation purity specification

Tyrosinase Substrate Activity vs. N-Blocked Analogs

L-Tyrosine 4-nitroanilide serves as a tyrosinase substrate, enabling colorimetric monitoring of melanin-pathway enzymes . The free phenolic hydroxyl and unblocked amine are structural prerequisites for tyrosinase recognition; N-benzoyl or N-acetyl protection abolishes this activity. This opens a unique application space in food browning and melanogenesis research that cannot be addressed with N-blocked tyrosine–pNA conjugates.

Tyrosinase Activity
Class-level
Active as tyrosinase substrate; N-blocked analogs inactive
Essential for tyrosinase research; N-blocked forms are inactive
Qualitative difference; validate in target melanogenesis system
tyrosinase melanin colorimetric detection

Recommended Procurement Scenarios for H-Tyr-pNA


Aminopeptidase Activity Screening and Inhibitor Profiling

H-Tyr-pNA is the substrate of choice when the target enzyme is an aminopeptidase (e.g., aminopeptidase B, leucine aminopeptidase, or enkephalin-degrading aminopeptidase). As shown by the opium poppy latex study, it yields high specific activity (0.259 mkat/mg) and a measurable Km (0.261 mM), whereas N-blocked alternatives produce no signal . Use in 96-well plate formats with absorbance readout at 405 nm for inhibitor IC50 determination.

Dual-Activity Protease Characterization in Unknown Samples

When the proteolytic repertoire of a biological extract is unknown, H-Tyr-pNA provides a single-substrate screen covering both aminopeptidase and chymotrypsin-like activities . This reduces the number of initial substrates needed and simplifies subsequent deconvolution with class-specific inhibitors.

DMSO-Free Assays Requiring High Substrate Loading

Protocols that forbid organic solvents or require substrate concentrations above 1 mM benefit from H-Tyr-pNA’s aqueous solubility (≥25 mg/mL) . Bz-Tyr-pNA, with ~3.3 mg/L water solubility, would precipitate and cause light-scattering artifacts, making H-Tyr-pNA the only viable tyrosine–pNA option for aqueous-only systems.

Tyrosinase Activity Monitoring in Food and Skin Research

H-Tyr-pNA is a competent tyrosinase substrate, unlike N-blocked tyrosine–pNA derivatives . It is suitable for colorimetric monitoring of enzymatic browning in fruits, melanin synthesis studies, and screening tyrosinase inhibitors for cosmetic applications.

Application
Selection Property
Validation Focus
Aminopeptidase inhibitor screening
Free α-amine chromogenic substrate
Km, specific activity, and inhibitor IC50 in aminopeptidase assays
Dual-activity protease characterization
Reactivity toward both aminopeptidases and serine proteases
Substrate specificity across enzyme classes; inhibitor deconvolution
DMSO-free high-substrate-loading assays
High aqueous solubility
Solubility limit and absence of precipitation in aqueous buffers
Tyrosinase and melanogenesis research
Free phenolic hydroxyl and unblocked amine
Tyrosinase-dependent colorimetric signal; specificity vs phenol oxidases
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